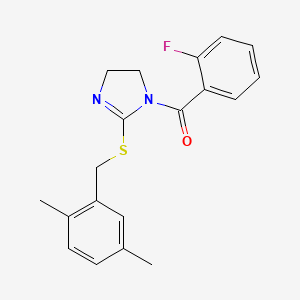

(2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone

Description

This compound features a 4,5-dihydro-1H-imidazole core, a thioether linkage to a 2,5-dimethylbenzyl group, and a 2-fluorophenyl methanone moiety. The partial saturation of the imidazole ring confers conformational flexibility, while the fluorophenyl and dimethylbenzyl groups influence electronic and steric properties. Such structural attributes are critical for pharmacological activity, particularly in targeting enzymes or receptors where lipophilicity and hydrogen-bonding capacity are key .

Properties

IUPAC Name |

[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2OS/c1-13-7-8-14(2)15(11-13)12-24-19-21-9-10-22(19)18(23)16-5-3-4-6-17(16)20/h3-8,11H,9-10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKXMBGYZXCHQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NCCN2C(=O)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Thioether Formation: The thioether linkage is formed by reacting 2,5-dimethylbenzyl chloride with thiourea, followed by hydrolysis to yield the corresponding thiol, which is then reacted with the imidazole derivative.

Ketone Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ketone group, converting it to the corresponding alcohol.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like nitrating mixtures (HNO3/H2SO4), halogens (Br2, Cl2), and Friedel-Crafts acylation reagents (RCOCl/AlCl3).

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the imidazole ring and the thioether linkage suggests that it could interact with various biological targets, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloproteins, while the thioether linkage may participate in redox reactions, affecting cellular signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Core Structural Variations

4,5-Dihydroimidazole vs. Aromatic Imidazole

The target compound’s 4,5-dihydroimidazole core distinguishes it from fully aromatic imidazoles (e.g., 4,5-diphenyl-1H-imidazoles in ).

Imidazole vs. Triazole Derivatives

describes triazole derivatives with sulfonyl and halogenated aryl groups. Triazoles, being six-π-electron heterocycles, exhibit stronger hydrogen-bonding capacity compared to imidazoles, which could alter binding affinities in biological targets .

Substituent Effects

Thioether Substituents

- Target Compound: 2,5-Dimethylbenzylthio group.

- Lower steric bulk may improve binding to shallow protein pockets but reduce metabolic resistance due to unhindered oxidation sites .

Aromatic Methanone Groups

Data Table: Structural and Inferred Property Comparison

Implications of Structural Differences

- Pharmacokinetics : The target compound’s dimethylbenzylthio group may prolong half-life compared to ’s benzylthio analog due to reduced oxidative metabolism .

- Target Engagement : The 2-fluorophenyl group’s balance of electronegativity and steric bulk could optimize selective binding versus ’s bulkier trifluoromethyl group .

- Synthetic Feasibility : Methods from and provide frameworks for scalable synthesis, though regioselectivity challenges may arise in dihydroimidazole systems .

Biological Activity

The compound (2-((2,5-dimethylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2-fluorophenyl)methanone is a synthetic derivative of imidazole, a class of compounds known for their diverse biological activities. This article explores its biological activity, potential mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H18N2S

- Molecular Weight : 286.39 g/mol

- CAS Number : Not explicitly mentioned in the results.

Imidazole derivatives often exhibit their biological effects through interactions with various biological targets, including enzymes and receptors. The specific targets for this compound remain to be fully elucidated; however, the following pathways are potentially involved:

- Enzyme Inhibition : Similar imidazole derivatives have been shown to inhibit enzymes such as cyclooxygenases and phosphodiesterases.

- Receptor Modulation : This compound may interact with serotonin receptors or other G-protein coupled receptors, influencing neurotransmitter systems.

Biological Activities

Research indicates that imidazole derivatives can exhibit a range of biological activities:

- Antimicrobial Activity : Compounds in this class have been reported to possess antibacterial and antifungal properties. For instance, some derivatives have shown effectiveness against resistant strains of bacteria.

| Activity Type | Example Compounds | Observed Effects |

|---|---|---|

| Antibacterial | 5-Nitroindazole Derivatives | Significant inhibition of bacterial growth |

| Antifungal | Imidazole Derivatives | Effective against Candida species |

- Anticancer Properties : Certain imidazole derivatives have demonstrated cytotoxic effects on various cancer cell lines. For example, studies on related compounds indicate potential mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

-

Anticancer Activity :

A study evaluated the cytotoxic effects of imidazole derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast and prostate cancer cells. -

Antimicrobial Efficacy :

Research on a series of imidazole-based compounds demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes and interference with metabolic pathways.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Factors such as absorption, distribution, metabolism, and excretion (ADME) need to be investigated further:

- Absorption : Imidazole derivatives generally show good oral bioavailability.

- Metabolism : Metabolic pathways can involve cytochrome P450 enzymes; however, specific studies on this compound are required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.